[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
Description
This compound is a structurally complex ester characterized by a cyclohexenyl core substituted with a hexadecanoyloxy group and an extended polyene chain. Such compounds are often studied for their roles in lipid metabolism, membrane interactions, or as synthetic analogs of carotenoids or retinoids .
Properties
IUPAC Name |
[4-[18-(4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGJHDJZIOYZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
The preparation can be divided into key stages:
2.1.1 Synthesis of Polyene Chain
- The polyene backbone (octadeca-1,3,5,7,9,11,13,15,17-nonaenyl) is constructed by iterative coupling reactions, such as Wittig or Horner–Wadsworth–Emmons reactions, to introduce conjugated double bonds with defined geometry (mostly all-trans).
- Protection of reactive groups may be applied to prevent unwanted side reactions during chain elongation.
2.1.2 Formation of Cyclohexenyl Rings
- The 3,5,5-trimethylcyclohex-3-en-1-yl and 4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl moieties are synthesized via cyclization reactions, often starting from suitable terpene precursors or cyclohexanone derivatives.
- Methyl groups are introduced by alkylation or methylation steps.
- The hydroxyl group at position 4 is preserved or introduced for subsequent esterification.
- The hydroxyl groups on the cyclohexenyl rings are esterified with hexadecanoic acid (palmitic acid) using standard esterification methods such as:
- Acid-catalyzed esterification with strong acids (e.g., sulfuric acid) under reflux.
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
- Reaction conditions are optimized to avoid isomerization or degradation of the sensitive polyene system.
2.1.4 Purification and Characterization
- The crude product undergoes chromatographic purification techniques such as:
- Column chromatography (silica gel or reverse phase).
- Preparative HPLC to separate isomers and impurities.
- Structural confirmation and purity assessment are performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
- Mass Spectrometry (MS).
- UV-Visible spectroscopy to verify conjugated polyene structure.
Analytical Techniques Supporting Preparation
- NMR spectroscopy confirms the presence and position of methyl groups, ester linkages, and double bonds.
- MS provides molecular weight confirmation and fragmentation patterns.
- UV-Vis absorption spectra confirm the characteristic carotenoid chromophore.
- Chromatographic retention times help verify purity and isomeric forms.
Data Table Summarizing Key Preparation Aspects
| Preparation Step | Description | Typical Conditions/Methods | Analytical Confirmation |
|---|---|---|---|
| Polyene Chain Synthesis | Iterative coupling to build conjugated double bonds | Wittig/Horner-Wadsworth-Emmons reactions | NMR, UV-Vis |
| Cyclohexenyl Ring Formation | Cyclization and methylation of cyclohexanone derivatives | Acid/base catalysis, alkylation | NMR, MS |
| Esterification | Formation of hexadecanoyloxy esters | Acid catalysis or carbodiimide coupling agents | NMR, MS, chromatographic purity |
| Purification | Chromatographic separation | Silica gel column, preparative HPLC | Chromatography, NMR purity check |
| Structural Characterization | Confirmation of structure and purity | NMR, MS, UV-Vis spectroscopy | Spectral data comparison |
Comprehensive Research Findings and Notes
- The compound’s synthesis is challenging due to the need to maintain the all-trans configuration of the polyene chain and avoid isomerization during esterification and purification.
- The presence of long aliphatic chains (hexadecanoyl groups) requires careful control of solvent polarity and reaction temperature to ensure efficient esterification without side reactions.
- The compound is naturally occurring in Tagetes erecta, suggesting biosynthetic pathways involving enzymatic esterification of carotenoid alcohols with fatty acids.
- Current research emphasizes the importance of stereochemical control and advanced chromatographic techniques to isolate pure isomers for biological testing.
- Further studies are needed to optimize synthetic routes for scalability and to explore the compound’s biological activities, including antioxidant and photoprotective effects.
Chemical Reactions Analysis
Types of Reactions: Helenien undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Helenien can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of Helenien can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving Helenien typically use halogenating agents such as bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of Helenien can lead to the formation of epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can produce saturated derivatives of Helenien.
Substitution: Halogenated derivatives of Helenien are common products of substitution reactions
Scientific Research Applications
The compound "[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate" is also known as Zeaxanthin dipalmitate or Xantofyl palmitate . It belongs to the class of organic compounds known as xanthophylls, which are carotenoids containing an oxygenated carotene backbone .
Chemical and Physical Properties
- Chemical Formula:
- Molecular Weight: 1045.7 g/mol
- IUPAC Name: 4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[4-(hexadecanoyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-yl hexadecanoate
- CAS Numbers: 144-67-2 (for Zeaxanthin dipalmitate) , 547-17-1 (for Xantofyl palmitate)
Applications
The search results suggest that carotenoids, including xanthophylls like Zeaxanthin dipalmitate, are well-known for their antioxidant properties.
- Antioxidant Properties: Carotenoids are known for their antioxidant properties. The structure of this compound suggests that it may exhibit significant radical scavenging activity.
- Source: Helenien is a natural compound extracted from the leaves of the African herb, Helenium grandiflorum.
Mechanism of Action
Helenien exerts its effects through multiple mechanisms:
Antifungal Activity: Helenien disrupts the cell membrane integrity of fungal cells, leading to cell lysis and death.
Anti-inflammatory Activity: Helenien inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response.
Antioxidant Activity: Helenien scavenges free radicals and reduces oxidative stress, protecting cells from damage caused by reactive oxygen species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several related molecules:
Key Differences and Implications
- Hydrophobicity: The hexadecanoyloxy group in the target compound enhances lipid solubility compared to hydroxyl-bearing analogs like those in and , making it more suitable for membrane-associated studies .
- Biological Activity : Analogs with hydroxyl or ketone groups () are more likely to participate in hydrogen bonding, whereas the esterified target compound may exhibit stronger interactions with lipophilic enzymes .
Research Findings and Methodological Insights
Graph-Based Structural Comparison
Advanced graph-theoretical methods () highlight that the target compound’s similarity to analogs depends on subtree matching of its cyclohexenyl and polyene regions. However, the hexadecanoyloxy group introduces unique branching, reducing similarity scores compared to simpler esters .
Experimental Data Limitations
- Synthesis Challenges: The compound’s stereochemical complexity (e.g., multiple chiral centers in the cyclohexenyl core) complicates synthesis and purification, as noted in for related structures .
- Biological Data Gaps: While analogs in are linked to carotenoid derivatives (e.g., 7,8-didehydrocarotenoids), direct bioactivity data for the target compound remain sparse .
Biological Activity
The compound [4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate is a complex molecule that belongs to the class of carotenoid derivatives. Its structural complexity suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
This compound features multiple functional groups and a long hydrocarbon chain that may influence its solubility and interaction with biological membranes. The molecular formula is with a molecular weight of approximately 596. The presence of the hexadecanoyloxy group indicates potential lipophilicity which may enhance its bioavailability in lipid-rich environments.
Antioxidant Properties
Carotenoids are well-known for their antioxidant properties. The structure of this compound suggests it may exhibit significant radical scavenging activity. Studies have shown that carotenoids can protect cells from oxidative stress by neutralizing free radicals and reducing lipid peroxidation .
Anti-inflammatory Effects
Research indicates that certain carotenoids can modulate inflammatory pathways. The hexadecanoyloxy moiety may enhance the compound's ability to interact with cell membranes and influence signaling pathways involved in inflammation .
Potential Health Benefits
The biological activity of carotenoids extends to various health benefits:
- Eye Health : Carotenoids like lutein and zeaxanthin are known to protect against age-related macular degeneration.
- Cancer Prevention : Some studies suggest that dietary carotenoids may lower the risk of certain cancers by influencing cell proliferation and apoptosis .
Case Studies
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires a multi-step approach:
- Step 1 : Use controlled esterification under inert conditions to minimize oxidation of conjugated polyene chains. Monitor reaction progress via FTIR for ester bond formation (C=O stretching at ~1740 cm⁻¹) .
- Step 2 : Employ membrane separation technologies (e.g., nanofiltration) for purification, leveraging differences in molecular weight and polarity between the target compound and byproducts .
- Step 3 : Validate purity using HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirm structural integrity via ¹H/¹³C NMR .
Q. How can researchers characterize the stereochemical configuration of the cyclohexenyl and nonaenyl moieties?
- Methodological Answer :
- Circular Dichroism (CD) : Analyze UV-Vis spectra in polar solvents (e.g., methanol) to detect π→π* transitions in conjugated systems. Compare observed Cotton effects with computational predictions .
- X-ray Crystallography : Co-crystallize the compound with chiral auxiliaries (e.g., tartaric acid derivatives) to resolve absolute stereochemistry. Use single-crystal diffraction data (e.g., R factor < 0.05) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and nitrile gloves due to potential skin irritation (GHS Category 2, H315). Store at 2–8°C under argon to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s stability under varying thermal and solvent conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to model thermal degradation pathways. Parameterize force fields with DFT-calculated bond dissociation energies (BDEs) for conjugated double bonds .
- Solvent Effects : Apply COSMO-RS theory to predict solubility parameters and stability in nonpolar vs. polar aprotic solvents (e.g., toluene vs. DMSO) .
Q. What experimental strategies resolve contradictions in observed biological activity vs. computational predictions?
- Methodological Answer :
- Multi-Omics Validation : Pair docking studies (e.g., AutoDock Vina) with transcriptomic profiling of treated cell lines. Use pathway enrichment analysis (e.g., KEGG) to identify unmodeled off-target interactions .
- Dose-Response Refinement : Apply Hill equation modeling to reconcile discrepancies between in silico IC₅₀ values and empirical assays (e.g., cell viability at 72 hours) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in lipid membrane interactions?
- Methodological Answer :
- Langmuir-Blodgett Trough : Measure changes in surface pressure (Δπ) during compound insertion into monolayers of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). Correlate with MD simulations of bilayer perturbation .
- Fluorescence Anisotropy : Tag the compound with BODIPY fluorophores and monitor rotational mobility in liposomes using time-resolved fluorescence .
Q. What advanced techniques validate the compound’s degradation products under oxidative stress?
- Methodological Answer :
- LC-HRMS/MS : Use high-resolution mass spectrometry with electrospray ionization (ESI+) to identify oxidation byproducts (e.g., epoxides or hydroxylated derivatives). Compare fragmentation patterns with NIST library .
- EPR Spectroscopy : Detect free radical intermediates using spin-trapping agents (e.g., DMPO) under UV irradiation. Quantify radical lifetimes via signal decay kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
